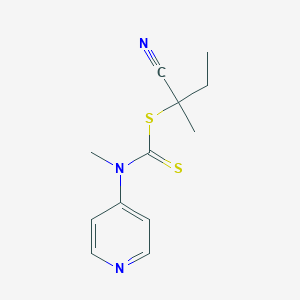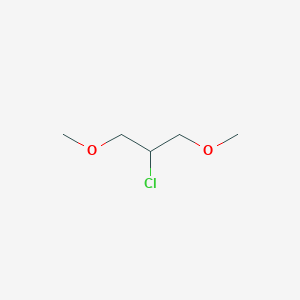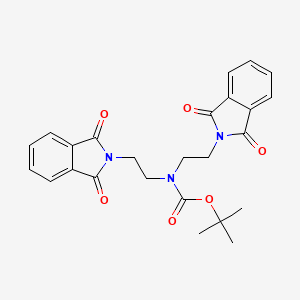
Methyl 5-hexylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hexylthiophene-2-carboxylate is a chemical compound with the molecular formula C12H18O2S . It has a molecular weight of 226.34 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-hexyl-2-thiophenecarboxylate . The InChI code for this compound is 1S/C12H18O2S/c1-3-4-5-6-7-10-8-9-11 (15-10)12 (13)14-2/h8-9H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 226.34 .Mecanismo De Acción
The mechanism of action of Methyl 5-hexylthiophene-2-carboxylate is not completely understood. It is believed that the hydrophobic nature of the molecule allows it to interact with the hydrophobic regions of proteins and other molecules. This interaction can result in changes in the physical and chemical properties of the molecules, such as increasing solubility or creating fluorescent labels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In vitro studies have shown that this compound can interact with proteins and other molecules, resulting in changes in their properties. It is also believed that this compound can interact with DNA and RNA, resulting in changes in gene expression. However, further research is needed to better understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-hexylthiophene-2-carboxylate has several advantages for laboratory experiments. It is a small, hydrophobic molecule that is soluble in a variety of organic solvents. It is also relatively inexpensive and easy to obtain. However, it can be difficult to purify and has a limited shelf life.
Direcciones Futuras
Future research on Methyl 5-hexylthiophene-2-carboxylate should focus on better understanding its mechanism of action and biochemical and physiological effects. In addition, research should focus on optimizing the synthesis of this compound and improving its purification process. Further research should also focus on developing new applications for this compound, such as in drug delivery and cancer therapy. Finally, research should focus on the safety and toxicity of this compound, as well as its potential environmental impacts.
Métodos De Síntesis
Methyl 5-hexylthiophene-2-carboxylate can be synthesized from a variety of starting materials, including 5-hexylthiophene-2-carboxylic acid and methyl iodide. The reaction is carried out in a basic aqueous solution of sodium hydroxide and is followed by a work-up procedure to isolate the product. The reaction is typically carried out at room temperature and takes several hours to complete.
Aplicaciones Científicas De Investigación
Methyl 5-hexylthiophene-2-carboxylate has a variety of applications in scientific research. It can be used to modify the properties of materials, such as increasing the solubility of compounds in water. It can also be used to create complex structures, such as polymeric materials and nanomaterials. In addition, this compound can be used to create fluorescent labels, which are useful in biological and medical research.
Propiedades
IUPAC Name |
methyl 5-hexylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-3-4-5-6-7-10-8-9-11(15-10)12(13)14-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZYWIVZGGFIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)






![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)